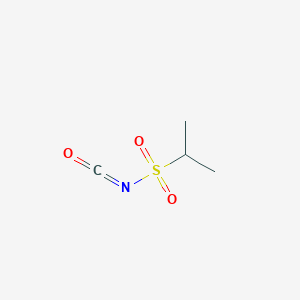

Propane-2-sulfonyl isocyanate

Description

Significance of Isocyanate Functionality in Contemporary Organic Chemistry

The isocyanate group, with its characteristic R−N=C=O structure, is a cornerstone of modern organic chemistry. wikipedia.org These compounds function as powerful electrophiles, making them highly reactive towards a wide array of nucleophiles, including alcohols, amines, and water. wikipedia.orgyoutube.com This reactivity is fundamental to the formation of urethanes (from alcohols) and ureas (from amines). wikipedia.orgchemeurope.com When a diisocyanate reacts with a diol or polyol, the resulting polymerization forms polyurethanes, a versatile class of polymers with widespread applications in foams, coatings, and elastomers. wikipedia.orgworkplacescientifics.com The reaction with water, which produces an amine and carbon dioxide, is particularly useful in creating polyurethane foams where the CO2 acts as a blowing agent. wikipedia.orgworkplacescientifics.com The ability to form these critical linkages efficiently underscores the isocyanate group's significance in constructing complex molecules and materials. rsc.org

Overview of Sulfonyl Isocyanates as Reactive Intermediates

Sulfonyl isocyanates (R-SO₂-NCO) are a highly reactive class of isocyanates. electronicsandbooks.com The presence of the strongly electron-withdrawing sulfonyl group attached to the nitrogen atom significantly enhances the electrophilicity of the isocyanate carbon. This makes them among the most reactive isocyanates known. arxada.com Their heightened reactivity allows them to participate in reactions with a broad range of functional groups, often under mild conditions and without the need for catalysts. electronicsandbooks.comacs.org They are pivotal intermediates for introducing the sulfamoyl moiety (-SO₂NH-) into various organic structures, a common feature in many biologically active compounds. arxada.comrsc.orgresearchgate.net Their versatility is demonstrated in their reactions with alkenes, alcohols, amines, and carboxylic acids, leading to products like β-lactams, sulfonylureas, and N-acylsulfonamides. electronicsandbooks.comresearchgate.netresearchtrends.net

Position of Propane-2-sulfonyl Isocyanate within the Sulfonyl Isocyanate Class

Propane-2-sulfonyl isocyanate, also known as isopropylsulfonyl isocyanate, is an aliphatic member of the sulfonyl isocyanate family. sigmaaldrich.com Its structure features an isopropyl group attached to the sulfonyl moiety. As an alkylsulfonyl isocyanate, its reactivity is primarily governed by the electronic effects of the sulfonyl group, similar to its aromatic counterparts like p-toluenesulfonyl isocyanate. However, the nature of the alkyl group can subtly influence its solubility and reaction kinetics compared to aryl derivatives. It serves as a reagent for synthesizing compounds containing the propane-2-sulfonamide (B152786) group.

Historical Context and Evolution of Research on Sulfonyl Isocyanates

The systematic study of sulfonyl isocyanates began in the mid-20th century. A pivotal moment was the discovery and development of chlorosulfonyl isocyanate (CSI) by Roderich Graf in 1956. arxada.com CSI proved to be an exceptionally versatile and reactive reagent, opening the door to a wide range of synthetic transformations. arxada.comresearchgate.netusc.edu Early research focused on the fundamental reactivity of sulfonyl isocyanates, including their cycloaddition reactions with olefins to produce β-lactams and their nucleophilic addition reactions. electronicsandbooks.comorgsyn.org Over time, research has expanded to include a wider variety of sulfonyl isocyanates and their application in the synthesis of complex targets, including pharmaceuticals and agrochemicals. usc.eduresearchgate.net The development of new synthetic methods for their preparation, avoiding hazardous reagents like phosgene (B1210022), remains an area of active research. rsc.orggoogle.com

Structure

3D Structure

Properties

IUPAC Name |

N-(oxomethylidene)propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c1-4(2)9(7,8)5-3-6/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPCARWBHSCIGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sulfonyl Isocyanates

Direct Synthesis Approaches

Direct methods offer a straightforward conversion of common sulfur-containing functional groups to the sulfonyl isocyanate moiety.

The reaction of a sulfonamide with phosgene (B1210022), known as phosgenation, is a fundamental method for creating sulfonyl isocyanates. Historically, this reaction required harsh conditions, such as high temperatures ranging from 160°C to 250°C and a large excess of phosgene, often resulting in low to moderate yields. google.comresearchgate.net For instance, early preparations of p-toluenesulfonyl isocyanate using this method reported yields of only 54% after fractional distillation. researchgate.netorgsyn.org

Further optimization of the catalytic phosgenation process has been achieved by conducting the reaction in the presence of a tertiary amine base as a co-catalyst. google.com The addition of a catalytic amount of a tertiary amine alongside the hydrocarbyl isocyanate catalyst can lead to improved yields and product purity. google.com This dual catalytic system can also permit lower reaction temperatures and shorter reaction times, contributing to savings in energy and materials. google.com The process is particularly effective for preparing 2-substituted aryl-1-sulfonyl isocyanates where the substituent is an electron-withdrawing group. google.com

Table 1: Examples of Catalytic Phosgenation of Sulfonamides

This interactive table provides examples of the catalytic phosgenation method for producing various sulfonyl isocyanates, illustrating the reaction conditions and yields.

| Starting Sulfonamide | Catalyst | Co-Catalyst | Temperature (°C) | Yield (%) | Reference |

| p-Toluenesulfonamide | n-Butyl Isocyanate | Not specified | 60-200 | High | researchgate.net |

| 2,5-Dimethylbenzenesulfonamide | n-Butyl Isocyanate | Not specified | 100 | 60.5 | bath.ac.uk |

| 2-Substituted Arylsulfonamide | Hydrocarbyl Isocyanate | Tertiary Amine | Lowered | Improved | google.com |

| p-Chlorobenzenesulfonamide | Not specified (High Temp) | Not applicable | >200 | 65 | orgsyn.org |

An alternative strategy for synthesizing sulfonyl isocyanates involves the reaction of sulfonyl chlorides with a source of the isocyanate group. This method avoids the direct use of phosgene in the final step.

A high-yield and high-purity method for producing sulfonyl isocyanates involves the reaction of sulfonyl chlorides with trimethylsilyl (B98337) isocyanate. google.com This reaction is effectively catalyzed by the presence of catalytic amounts of a suitable Lewis acid. google.com The process is advantageous as it avoids the harsh conditions of traditional phosgenation and the difficulties associated with other isocyanate sources like silver cyanate, which historically gave low yields. google.comelectronicsandbooks.com The reaction proceeds smoothly, yielding the desired sulfonyl isocyanate and chlorotrimethylsilane, a volatile byproduct that can be easily removed. google.com This method is applicable to the synthesis of aliphatic and aromatic sulfonyl isocyanates. google.com

The key to the success of the reaction between sulfonyl chlorides and trimethylsilyl isocyanate is the use of a Lewis acid catalyst. google.com Without a catalyst, the reaction is inefficient, but the addition of a Lewis acid facilitates a smooth conversion with high purity and yields, potentially around 80%. google.com A wide range of metal and non-metal halides that function as Lewis acids are effective catalysts. Specifically, halides of Boron (B), Aluminum (Al), Titanium (Ti), Tin (Sn), Vanadium (V), Antimony (Sb), Iron (Fe), and Zinc (Zn) have been shown to be effective. google.com The choice of catalyst and reaction temperature can be adjusted to influence the reaction course. google.com

Table 2: Lewis Acid-Catalyzed Synthesis of Sulfonyl Isocyanates

This interactive table shows examples of sulfonyl isocyanate synthesis from sulfonyl chlorides using trimethylsilyl isocyanate and a Lewis acid catalyst.

| Starting Sulfonyl Chloride | Lewis Acid Catalyst | Temperature (°C) | Yield (%) | Reference |

| 4-Methylbenzenesulfonyl chloride | SnCl₄ | 150 | 74 | google.com |

| General R-SO₂Cl | AXn (A=B, Al, Ti, Sn, V, Sb, Fe, Zn) | Not specified | High | google.com |

Reaction of Sulfonyl Chlorides with Isocyanate Sources

In Situ Generation and Rearrangement Strategies

In situ generation techniques are pivotal in the synthesis of sulfonyl isocyanates, offering pathways that are often milder and more efficient than traditional methods. These strategies typically involve molecular rearrangements where a sulfonyl-containing precursor is converted into the desired isocyanate.

The Curtius rearrangement is a well-established method for the synthesis of isocyanates from acyl azides. This reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), leading to the formation of an isocyanate and the liberation of nitrogen gas.

The thermal Curtius rearrangement of a sulfonyl acyl azide (R-SO₂-CON₃) is a key step in the formation of the corresponding sulfonyl isocyanate (R-SO₂-NCO). Historically, the mechanism was debated, with a stepwise pathway involving a reactive sulfonyl acyl nitrene intermediate being proposed. However, contemporary experimental and computational evidence strongly supports a concerted mechanism. wikipedia.org

In this concerted pathway, the rearrangement occurs in a single, fluid step. The bond between the carbonyl carbon and the azide group breaks, while the R-sulfonyl group migrates to the nitrogen atom, and simultaneously, a molecule of nitrogen gas is expelled. This concerted process is favored as it circumvents the formation of a high-energy nitrene intermediate. The migration of the sulfonyl group occurs with complete retention of its configuration. wikipedia.org

R-SO₂-CON₃ → R-SO₂-NCO + N₂

This method is valued for its efficiency and the fact that the only byproduct is inert nitrogen gas.

The in situ generation of sulfonyl isocyanates via the Curtius rearrangement has found significant application in multicomponent reactions (MCRs). MCRs are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials. This approach is highly valued in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of complex molecules. nih.gov

A prominent application is the one-pot synthesis of sulfonylureas. researchgate.net In this strategy, a carboxylic acid is first converted to its corresponding acyl azide. This is often achieved using reagents like diphenylphosphoryl azide (DPPA). The acyl azide is not isolated but is subjected to a Curtius rearrangement in the presence of a sulfonamide. The in situ generated sulfonyl isocyanate then readily reacts with the sulfonamide to afford the desired sulfonylurea. nih.gov This one-pot procedure is highly efficient as it avoids the isolation of the potentially explosive acyl azide and the reactive isocyanate. nih.gov Microwave irradiation has been shown to accelerate this process significantly. nih.gov

| Reactant 1 | Reactant 2 | Reagent | Product | Reference |

| Carboxylic Acid | Sulfonamide | DPPA | Sulfonylurea | nih.gov |

Table 1: One-Pot Synthesis of Sulfonylureas via Curtius Rearrangement

The Lossen rearrangement provides another route to isocyanates, starting from hydroxamic acids or their derivatives. This reaction involves the conversion of a hydroxamic acid to an isocyanate through a rearrangement process.

The Lossen rearrangement of sulfonyl hydroxamic acids requires an activation step to facilitate the rearrangement. Two effective activating agents for this purpose are 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) and carbonyldiimidazole (CDI).

T3P is a versatile reagent that can be used for both the initial synthesis of the hydroxamic acid from a carboxylic acid and its subsequent rearrangement to the isocyanate. nih.govorganic-chemistry.org The application of ultrasonication can accelerate the initial formation of the hydroxamic acid. nih.gov Once formed, the hydroxamic acid is activated by T3P, leading to the Lossen rearrangement and the formation of the sulfonyl isocyanate. The isocyanate can then be trapped by various nucleophiles to yield ureas or carbamates. nih.govorganic-chemistry.org

Carbonyldiimidazole (CDI) offers a mild and experimentally simple method for mediating the Lossen rearrangement. nih.govacs.org When a hydroxamic acid is treated with CDI, it forms an activated intermediate that readily rearranges to the isocyanate. A significant advantage of using CDI is that the byproducts are imidazole (B134444) and carbon dioxide, which are easily removed. This makes the process a "green" alternative to other methods that may use more hazardous reagents. nih.govacs.org The reaction is generally tolerant of a variety of functional groups. acs.org

| Activating Agent | Key Features | Byproducts | Reference |

| T3P | Can be used for both hydroxamic acid synthesis and rearrangement. | Phosphonic acid derivatives | nih.govorganic-chemistry.org |

| CDI | Mild reaction conditions, simple procedure. | Imidazole, Carbon Dioxide | nih.govacs.org |

Table 2: Activating Agents for the Lossen Rearrangement

A modern and efficient method for the synthesis of sulfonyl isocyanates involves the palladium-catalyzed carbonylation of sulfonyl azides. nih.govresearchgate.netrsc.orggrafiati.comnih.gov This reaction utilizes a palladium catalyst, often in a ligand-free system, to facilitate the reaction between a sulfonyl azide and carbon monoxide (CO). researchgate.netrsc.orgnih.gov

The process is typically carried out under a low pressure of CO. nih.gov In some protocols, a two-chamber system is employed where the CO gas is released ex situ from a solid source like molybdenum hexacarbonyl (Mo(CO)₆). nih.govresearchgate.netrsc.orggrafiati.com The sulfonyl azide, palladium catalyst (e.g., PdCl₂), and CO react to generate the sulfonyl isocyanate in situ. nih.govresearchgate.netrsc.orggrafiati.com

R-SO₂-N₃ + CO --(Pd catalyst)--> R-SO₂-NCO + N₂

The in situ generated sulfonyl isocyanate can then be readily trapped by a variety of nucleophiles, such as alcohols or amines, to produce a diverse range of sulfonyl carbamates and sulfonylureas, respectively. nih.govresearchgate.netrsc.orggrafiati.com This method is notable for its efficiency and broad substrate scope. nih.gov

| Catalyst | CO Source | Nucleophile | Product | Reference |

| PdCl₂ | Mo(CO)₆ (ex situ) | Alcohols, Amines | Sulfonyl Carbamates, Sulfonylureas | nih.govresearchgate.netrsc.orggrafiati.com |

| Pd catalyst | CO gas (low pressure) | Substituted Amides | N-Sulfonyl Amidines | nih.gov |

Table 3: Palladium-Catalyzed Synthesis of Sulfonyl Isocyanate Derivatives

Palladium-Catalyzed Generation from Sulfonyl Azides and Carbon Monoxide

Mechanistic Insights into Catalytic Isocyanate Formation

The formation of the isocyanate group in sulfonyl isocyanates can be facilitated by various catalysts, which operate through distinct mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and improving yields.

Lewis acid catalysis represents one approach to forming sulfonyl isocyanates. In a phosgene-free method, sulfonyl chlorides react with trimethyl silyl (B83357) isocyanate in the presence of catalytic amounts of Lewis acids. google.com These catalysts are typically metal halides such as those of tin, titanium, aluminum, and boron. google.com The reaction proceeds by activating the sulfonyl chloride, making it more susceptible to nucleophilic attack by the isocyanate moiety of the silyl reagent.

Transition metal catalysis, particularly with palladium, offers another sophisticated route. Recent developments have utilized palladium catalysts for the carbonylation of sulfonyl azides to form sulfonyl isocyanates. rsc.org Mechanistic studies propose that the catalytic cycle begins with the reduction of a palladium(II) precatalyst to an active Pd(0) species. This Pd(0) catalyst then reacts with a sulfonyl azide to generate a palladium-nitrene complex. rsc.org Subsequently, carbon monoxide coordinates to the palladium center, followed by a 1,1-migratory insertion of the nitrene into the Pd-CO bond. This insertion step forms the desired sulfonyl isocyanate product and regenerates the active Pd(0) catalyst. rsc.org

To elucidate these complex reaction pathways, researchers often employ advanced analytical techniques. Isotopic labeling studies, using isotopes like ¹³C or ¹⁵N, can help track the transformation of atoms from reactants to products. Furthermore, computational modeling and density functional theory (DFT) calculations are used to map potential reaction pathways, identify transition states, and determine the energetics of intermediate steps, providing a theoretical framework that complements experimental observations. researchgate.net

| Catalytic System | Reactants | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Lewis Acids (e.g., SnCl₄, TiCl₄) | Sulfonyl Chloride, Trimethyl Silyl Isocyanate | Activation of the sulfonyl chloride for nucleophilic attack. | google.com |

| Palladium(0) Complexes | Sulfonyl Azide, Carbon Monoxide | Formation of a Pd-nitrene complex followed by 1,1-migratory insertion of CO. | rsc.org |

| Product Autocatalysis | Sulfonamide, Phosgene | The product sulfonyl isocyanate itself can act as a catalyst for the reaction. | google.com |

Emerging and Sustainable Synthetic Protocols

The chemical industry is increasingly shifting towards more sustainable and safer manufacturing processes. This trend has driven the development of innovative synthetic protocols for producing reactive intermediates like sulfonyl isocyanates, focusing on continuous flow technologies and metal-free methods that align with the principles of green chemistry.

Continuous Flow Synthesis for Isocyanate Generation and Trapping

Continuous flow chemistry has emerged as a powerful tool for the synthesis of hazardous compounds like isocyanates. rsc.org Traditional batch synthesis of sulfonyl isocyanates can be dangerous due to highly exothermic reactions and the toxicity of reagents like phosgene. google.comrsc.org Flow chemistry mitigates these risks by using small, enclosed reactor volumes (microreactors) where reactants are continuously pumped and mixed. rsc.orgacs.org

This technology allows for exquisite control over reaction parameters such as temperature, pressure, and residence time, which can prevent thermal runaway. rsc.org For isocyanate synthesis, a key advantage is the ability to generate the highly reactive molecule in situ and immediately use it ("trap" it) in a subsequent reaction within the same continuous line. This process avoids the isolation and storage of the hazardous intermediate, significantly improving process safety. researchgate.net The small reactor volumes and short residence times can also lead to remarkably high space-time yields, making the process highly efficient. rsc.org

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Improved safety via small reactor volumes, better heat transfer, and in-situ generation of intermediates. | rsc.org |

| Control | Difficult to precisely control temperature and mixing in large vessels. | Excellent control over temperature, pressure, and residence time. | rsc.orgacs.org |

| Efficiency (Space-Time Yield) | Generally lower. | Often significantly higher due to rapid reaction times and continuous operation. | rsc.org |

| Scalability | Scaling up can be complex and change reaction parameters. | More straightforward scaling by running multiple reactors in parallel or for longer times ("scaling out"). | acs.org |

Metal-Free Methods and Green Chemistry Considerations

In line with green chemistry principles, there is a significant effort to develop synthetic routes that avoid the use of heavy metals and toxic reagents. nih.govresearchgate.net Metal catalysts, while efficient, can lead to product contamination, which is a major concern in the synthesis of pharmaceutically relevant compounds. researchgate.net

One innovative, metal-free approach involves the direct reaction of sulfonamides with amides in a green solvent like dimethyl carbonate to produce sulfonylureas. nih.gov Mechanistic studies of this process indicate the in situ generation of a sulfonyl isocyanate intermediate, which is then trapped by another sulfonamide molecule. This one-pot method is notable for its operational simplicity, mild reaction conditions (room temperature), and avoidance of both metal catalysts and toxic phosgene. nih.gov

Organocatalysis provides another avenue for metal-free synthesis. Catalysts like N-methylimidazole (NMI) have been shown to accelerate reactions that proceed through isocyanate intermediates, such as the Lossen rearrangement, minimizing the formation of byproducts. organic-chemistry.org Similarly, phosphonium (B103445) salts are known to act as effective organocatalysts in various chemical transformations. researchgate.net These methods embody key green chemistry principles by using less hazardous substances, improving atom economy, and often allowing for milder reaction conditions. The development of isocyanate-free pathways, for example in polyurethane synthesis, represents a major goal in this area, directly designing out the hazardous intermediate. rsc.org

| Method/Approach | Key Feature | Green Advantage | Reference |

|---|---|---|---|

| Direct Sulfonamide-Amide Reaction | In-situ, metal-free generation of isocyanate intermediate. | Avoids phosgene, metal catalysts, and uses a green solvent. | nih.gov |

| Organocatalysis (e.g., NMI) | Use of small organic molecules as catalysts. | Avoids heavy metal contamination; can enable milder conditions. | organic-chemistry.org |

| Continuous Flow Synthesis | In-situ generation and trapping of isocyanates. | Enhances safety by avoiding isolation of hazardous intermediates. | rsc.org |

| Phosgene-Free Reagents | Use of alternatives like trimethyl silyl isocyanate. | Eliminates the use of highly toxic phosgene gas. | google.com |

Reactivity and Mechanistic Investigations of Sulfonyl Isocyanates

Fundamental Reactivity Principles

The reactivity of propane-2-sulfonyl isocyanate is largely dictated by the electrophilic nature of its isocyanate carbon atom, a characteristic significantly influenced by the attached sulfonyl group.

Electrophilic Nature of the Isocyanate Carbon Atom

The isocyanate functional group (-N=C=O) features a carbon atom that is inherently electrophilic. This is due to the presence of two highly electronegative atoms, nitrogen and oxygen, bonded to the carbon. The resonance structures of the isocyanate group illustrate the delocalization of electrons, which results in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. rsc.org This electrophilicity is a key driver of the reactions that sulfonyl isocyanates undergo. rsc.orgrsc.org

Nucleophilic Addition Reactions

The highly electrophilic isocyanate carbon of propane-2-sulfonyl isocyanate is a prime target for nucleophilic attack. This leads to a variety of addition reactions, most notably with amines and alcohols.

Reaction with Amines to Form Substituted Ureas and Sulfamides

Propane-2-sulfonyl isocyanate readily reacts with primary and secondary amines to yield N-sulfonylureas. researchgate.net This reaction is a cornerstone of its synthetic utility, providing a direct route to these important classes of compounds.

The generally accepted mechanism for the reaction between an isocyanate and an amine involves a two-step process. rsc.org The first step is the nucleophilic attack of the amine's lone pair of electrons on the electrophilic isocyanate carbon atom. This results in the formation of a zwitterionic intermediate. The second step involves a rapid proton transfer from the nitrogen of the amine to the nitrogen of the isocyanate, leading to the final substituted urea (B33335) product. rsc.org In the case of propane-2-sulfonyl isocyanate, this results in the formation of a stable N-sulfonylurea.

Reaction with Alcohols to Form Carbamates and Urethanes

Similar to its reaction with amines, propane-2-sulfonyl isocyanate also undergoes nucleophilic addition with alcohols. This reaction leads to the formation of N-sulfonylcarbamates, which are derivatives of urethanes. nih.gov The strong electrophilicity of the isocyanate, enhanced by the sulfonyl group, facilitates this reaction, often allowing it to proceed efficiently. nih.gov

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| Propane-2-sulfonyl isocyanate | Isopropylsulfonyl isocyanate, N-(oxomethylidene)propane-2-sulfonamide | 89781-36-2, 112740-56-4 | C4H7NO3S |

| N-sulfonylurea | |||

| N-sulfonylcarbamate |

Table 1: Common Reactions of Propane-2-sulfonyl Isocyanate

| Reaction Type | Nucleophile | Product Type |

| Nucleophilic Addition | Amines | Ureas |

| Nucleophilic Addition | Alcohols | Carbamates |

| Substitution | Amines | Sulfonamides |

This table summarizes the primary reaction pathways for propane-2-sulfonyl isocyanate, highlighting its versatility in organic synthesis. The nucleophilic addition reactions with amines and alcohols are particularly significant, leading to the formation of ureas and carbamates, respectively.

Reaction with Thiols to Form Thiocarbamates

Propane-2-sulfonyl isocyanate is expected to react readily with thiols to generate S-alkyl or S-aryl thiocarbamates. This reaction is analogous to the reaction with alcohols, with the more nucleophilic sulfur atom of the thiol attacking the isocyanate carbon. The synthesis of thiocarbamates from isocyanates and thiols can often be performed under catalyst- and solvent-free conditions, highlighting the inherent reactivity of the starting materials. In some protocols, bases like Na₂CO₃ are used to promote the reaction under mild conditions.

The mechanism involves the nucleophilic addition of the thiol to the isocyanate. Thiols are generally more acidic than alcohols, and a basic catalyst can facilitate the formation of a thiolate anion, which is a more potent nucleophile than an alkoxide, leading to a very fast reaction.

Table 2: Methods for Thiocarbamate Synthesis from Isocyanates and Thiols

| Method | Conditions | Key Features | Ref. |

| Catalyst- and Solvent-Free | Varies | Operational simplicity, mild conditions, high yields. | |

| Na₂CO₃-Promoted | Mild | High yield, good functional group tolerance. | |

| Base-Catalyzed | Varies | Very fast reaction due to thiolate formation. |

Reactions with Other Nucleophilic Centers (e.g., Oximes, Phenols, Carboxylic Acids)

The high electrophilicity of propane-2-sulfonyl isocyanate allows it to react with a variety of other nucleophilic centers.

Phenols: Phenols react with isocyanates to form carbamates. nih.gov The reactivity of phenols is generally good, and the reaction can proceed readily, for instance, in a solvent like benzene (B151609) under reflux. However, the carbamates formed from phenols can be thermally reversible, which has led to the use of phenols as blocking agents for isocyanates.

Carboxylic Acids: The reaction of carboxylic acids with isocyanates is a versatile method for forming amide bonds. The reaction typically proceeds through the formation of a mixed N-carboxy anhydride (B1165640) intermediate, which then decarboxylates to yield the corresponding amide. This condensation can be carried out at room temperature when the carboxylic acid is used in its salt form.

Oximes: As with other nucleophiles like amines, alcohols, and thiols, oximes are expected to react with the electrophilic isocyanate group. nih.gov The nucleophilic oxygen of the oxime would attack the carbonyl carbon of the isocyanate, leading to the formation of an O-carbamoyloxime.

Cycloaddition Chemistry

Sulfonyl isocyanates are valuable reagents in cycloaddition reactions, particularly in the synthesis of heterocyclic compounds like β-lactams.

Intramolecular [2+2] Cycloadditions with Olefins

Sulfonyl isocyanates undergo [2+2] cycloaddition reactions with olefins to form N-sulfonyl-β-lactams (2-azetidinones). This reaction is a powerful tool for constructing the four-membered β-lactam ring, a core structure in many important antibiotics. While intermolecular versions are common, intramolecular cycloadditions of olefinic sulfonyl isocyanates have also been investigated. In such cases, an olefinic moiety is tethered to the sulfonyl isocyanate, allowing for the formation of fused or bridged bicyclic β-lactam sulfonamide hybrids.

The mechanism of the [2+2] cycloaddition between sulfonyl isocyanates and alkenes has been the subject of synthetic and computational investigation. Two primary pathways are considered: a concerted pathway and a stepwise pathway involving an intermediate.

Concerted Pathway: Electron-deficient alkenes tend to react through a concerted [π2s + π2a] mechanism.

Stepwise Pathway: Most alkenes, especially those that are electron-rich, react via a stepwise mechanism. This path can involve a single electron transfer (SET) to form a 1,4-diradical intermediate or the formation of a 1,4-dipolar (zwitterionic) intermediate. The presence of a 1,4-diradical intermediate has been suggested for the reaction of p-toluenesulfonyl isocyanate with 3,4-dihydro-2H-pyran.

Computational studies, such as those using DFT calculations, have been employed to investigate the energetics of these reaction pathways. For certain novel unsaturated sulfonyl isocyanates, theoretical calculations have shown the intramolecular cycloaddition to be endergonic, explaining why the corresponding β-lactam-sulfonamide hybrids were not observed experimentally. The solvent can also play a crucial role, sometimes modifying the reaction profile from a concerted to a two-step process.

Table 3: Mechanistic Pathways in [2+2] Cycloaddition of Sulfonyl Isocyanates and Alkenes

| Alkene Type | Predominant Pathway | Intermediate (if applicable) | Ref. |

| Electron-Deficient | Concerted | None (Transition State) | |

| Electron-Rich | Stepwise | 1,4-Diradical or 1,4-Dipolar |

[2+2+1] Annulation Reactions

While sulfonyl isocyanates are well-documented participants in [2+2] and [3+2] cycloadditions, the [2+2+1] annulation reaction involving propane-2-sulfonyl isocyanate is not extensively reported in the reviewed scientific literature. This type of reaction, which constructs a five-membered ring from three components, appears to be less common for this class of compounds compared to other cycloaddition pathways. For context, other types of cycloadditions involving isocyanates, such as rhodium-catalyzed [2+2+2] cycloadditions of alkenyl isocyanates with alkynes, have been developed to synthesize more complex heterocyclic systems. nih.gov

Zinc-Catalyzed Annulation with Diazooxindoles and Internal Alkenes to Spirooxindole Derivatives

The construction of spirooxindole frameworks is a significant endeavor in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals. One modern approach to their synthesis involves multicomponent reactions. A notable example is the zinc(II)-catalyzed [2+2+1] annulation of internal alkenes, diazooxindoles, and isocyanates, which can yield highly substituted spirooxindoles with impressive efficiency. This transformation proceeds through the in-situ formation of a sulfur-containing spirocyclic intermediate, derived from the [4+1] annulation of a diazooxindole with a sulfonyl isocyanate. This intermediate subsequently acts as a 1,3-dipole in a formal [2+2+1] cycloaddition with an internal alkene.

However, a thorough review of the existing literature reveals no specific studies that have employed propane-2-sulfonyl isocyanate in this particular zinc-catalyzed annulation. While the general mechanism has been established for sulfonyl isocyanates, the specific influence of the isopropyl group on the sulfonyl moiety on reaction outcomes, such as yield and stereoselectivity, remains unexplored.

Table 1: Zinc-Catalyzed Annulation for Spirooxindole Synthesis

| Reactants | Catalyst | Product Type | Role of Sulfonyl Isocyanate | Specific Data for Propane-2-sulfonyl Isocyanate |

| Internal Alkenes, Diazooxindoles, Sulfonyl Isocyanates | Zinc(II) | Multisubstituted Spirooxindoles | Forms a sulfur-containing spirocyclic intermediate | Not Reported |

Cycloadditions with Alkynes to Form Heterocyclic Systems (e.g., 1,2,3-Oxathiazine-2,2-dioxides)

The cycloaddition reactions of sulfonyl isocyanates are a powerful tool for the synthesis of various heterocyclic systems. Their reactions with alkenes to form β-lactams are well-documented. The analogous [2+2] cycloaddition with alkynes would be expected to yield unsaturated four-membered rings, which could serve as precursors to other heterocycles. Furthermore, other modes of cycloaddition, such as [3+2] or [4+2], could lead to five- or six-membered rings, respectively. The formation of 1,2,3-oxathiazine-2,2-dioxides from the reaction of sulfonyl isocyanates with alkynes is a plausible, yet not extensively studied, transformation.

Despite the potential for propane-2-sulfonyl isocyanate to participate in such cycloadditions, dedicated research on its reactions with alkynes to generate 1,2,3-oxathiazine-2,2-dioxides or other heterocyclic systems is not available in the current literature.

Rearrangement Reactions Involving Sulfonyl Isocyanates

Rearrangement reactions are fundamental in organic chemistry, allowing for the construction of complex molecular architectures from simpler precursors. The Hofmann and Curtius rearrangements are classic examples that proceed through isocyanate intermediates.

Intermediacy in Hofmann and Curtius Rearrangements

The Hofmann rearrangement of amides and the Curtius rearrangement of acyl azides are cornerstone reactions for the synthesis of primary amines with one less carbon atom than the starting material. Both rearrangements proceed through a common isocyanate intermediate, which is then typically hydrolyzed to the corresponding amine. The migrating group is an alkyl or aryl moiety.

The question of whether a sulfonyl isocyanate, such as propane-2-sulfonyl isocyanate , can be an intermediate in a classical Hofmann or Curtius rearrangement is a nuanced one. These rearrangements are defined by the migration of a carbon-based group. The formation of a sulfonyl isocyanate would necessitate the rearrangement of a sulfonamide or a sulfonyl azide (B81097), which are distinct from the typical substrates of these reactions. While conceptually related, these would be considered variations or analogues of the Hofmann and Curtius rearrangements. Currently, there is no direct evidence in the literature to suggest that propane-2-sulfonyl isocyanate is formed as an intermediate in the traditional Hofmann or Curtius rearrangements.

Rearrangements Leading to Sulfamates (e.g., Unexpected Sulfamate (B1201201) Formation)

The rearrangement of sulfonyl-containing compounds is a known phenomenon. For instance, arylsulfamates can undergo rearrangement to para-sulfonyl anilines. This suggests the potential for intramolecular migration of sulfonyl groups. A hypothetical rearrangement of propane-2-sulfonyl isocyanate could potentially lead to a sulfamate derivative, although the mechanism for such a transformation is not immediately obvious and would likely require specific reaction conditions or a catalytic system to promote it.

A comprehensive search of chemical databases and the scientific literature did not yield any reports of rearrangements specifically involving propane-2-sulfonyl isocyanate that lead to the formation of sulfamates. The stability and reactivity of the isocyanate group typically favor addition reactions over complex rearrangements in the absence of specific drivers.

Other Mechanistic Pathways

Reaction with Carbonyl Compounds (e.g., Aldehydes) and Subsequent Cycloadditions

The high electrophilicity of the central carbon atom in the isocyanate group suggests that it should readily react with nucleophiles, including the oxygen of a carbonyl group. The reaction of propane-2-sulfonyl isocyanate with an aldehyde could, in principle, lead to a zwitterionic intermediate. This intermediate could then potentially undergo a subsequent cycloaddition reaction, either intramolecularly or with another species present in the reaction mixture, to form various heterocyclic products.

However, specific studies detailing the reaction of propane-2-sulfonyl isocyanate with aldehydes and any ensuing cycloaddition pathways are not described in the available scientific literature. While the reaction of other isocyanates with carbonyl compounds is known, the specific behavior of this sulfonyl isocyanate remains an area for future investigation.

Table 2: Summary of Investigated Reactivity for Propane-2-sulfonyl Isocyanate

| Reaction Type | Substrates | Product Type | Documented for Propane-2-sulfonyl Isocyanate? |

| Zinc-Catalyzed Annulation | Diazooxindoles, Internal Alkenes | Spirooxindole Derivatives | No |

| Cycloaddition with Alkynes | Alkynes | 1,2,3-Oxathiazine-2,2-dioxides | No |

| Hofmann/Curtius Rearrangement | Amides/Acyl Azides | Primary Amines | No (Not a typical intermediate) |

| Rearrangement to Sulfamates | - | Sulfamates | No |

| Reaction with Aldehydes | Aldehydes | Heterocyclic Cycloadducts | No |

Conversion of Carboxylic Acids and Acid Chlorides to Nitriles

The reaction of propane-2-sulfonyl isocyanate with carboxylic acids provides a direct route to synthesizing nitriles. This transformation proceeds through an intermediate that subsequently eliminates carbon dioxide and propane-2-sulfonic acid. The process can also be applied to acid chlorides, offering a versatile method for nitrile formation.

The reaction mechanism involves the initial addition of the carboxylic acid to the isocyanate group of propane-2-sulfonyl isocyanate. This forms an unstable N-acylcarbamoyl-N-sulfonylamide intermediate. This intermediate readily undergoes decarboxylation, followed by elimination of propane-2-sulfonic acid, to yield the corresponding nitrile. The use of a suitable solvent and elevated temperatures can facilitate the decomposition of the intermediate, driving the reaction towards the nitrile product. google.com

A significant advantage of this method is the potential for a one-pot synthesis directly from the carboxylic acid. google.com By selecting an appropriate solvent, the isolation of the intermediate N-sulfonylcarboxamide is often unnecessary. Simply increasing the temperature after the initial formation of the adduct is sufficient to promote its conversion to the nitrile. google.com

Table 1: Examples of Nitrile Synthesis from Carboxylic Acids using Sulfonyl Isocyanates

| Carboxylic Acid | Sulfonyl Isocyanate | Product | Yield (%) |

| Benzoic Acid | Chlorosulfonyl Isocyanate | Benzonitrile | ~92 |

| 2-Fluorobenzoic Acid | Chlorosulfonyl Isocyanate | 2-Fluorobenzonitrile | ~84 |

| 2-Ethylhexanoic Acid | Chlorosulfonyl Isocyanate* | 2-Ethylhexanonitrile | ~88 |

*Data is for chlorosulfonyl isocyanate, which is expected to have reactivity analogous to propane-2-sulfonyl isocyanate.

Reactions with Sulfoxonium Ylides

Propane-2-sulfonyl isocyanate, as an electrophilic heterocumulene, readily reacts with nucleophilic reagents such as sulfoxonium ylides. The reaction between an isocyanate and a sulfoxonium ylide typically results in the formation of a new, more complex ylide. Specifically, the reaction with β-ketosulfoxonium ylides yields α-keto-α'-amido sulfoxonium ylides. mdpi.com

The mechanism commences with the nucleophilic attack of the ylidic carbon of the sulfoxonium ylide onto the central carbon atom of the isocyanate group in propane-2-sulfonyl isocyanate. mdpi.com This addition reaction forms a zwitterionic intermediate. A subsequent proton transfer then leads to the final, stable α-keto-α'-(N-propane-2-sulfonyl)amido sulfoxonium ylide product. This reaction is generally efficient and demonstrates good atom economy. researchgate.net Research has shown a broad substrate scope for this type of transformation, tolerating various alkyl, aryl, and heteroaryl groups on the sulfoxonium ylide, with high reported yields. mdpi.com

Table 2: Synthesis of α-Keto-α'-amido Sulfoxonium Ylides

| Sulfoxonium Ylide | Isocyanate | Product | Yield (%) |

| Dimethylsulfoxonium (benzoyl)methylide | Phenyl Isocyanate | Dimethylsulfoxonium (benzoyl)(N-phenylcarbamoyl)methylide | High |

| Dimethylsulfoxonium (acetyl)methylide | Methyl Isocyanate | Dimethylsulfoxonium (acetyl)(N-methylcarbamoyl)methylide | High |

| Dimethylsulfoxonium (4-methoxybenzoyl)methylide | Propane-2-sulfonyl isocyanate | Dimethylsulfoxonium (4-methoxybenzoyl)(N-propane-2-sulfonylcarbamoyl)methylide | Up to 95 |

*Examples with other isocyanates are included to illustrate the general reactivity pattern.

Applications of Sulfonyl Isocyanates in Complex Organic Synthesis

Building Blocks for Functionalized Heterocycles

The reactivity of the isocyanate group, combined with the electronic properties of the sulfonyl group, makes sulfonyl isocyanates powerful reagents for the synthesis of a variety of heterocyclic compounds. These reactions often proceed with high efficiency and selectivity, providing access to molecular scaffolds that are of significant interest in medicinal chemistry and materials science.

Synthesis of Substituted Ureas and Their Derivatives.researchgate.netasianpubs.orgnih.govmdpi.com

One of the most prominent applications of sulfonyl isocyanates is in the synthesis of substituted ureas. The reaction involves the nucleophilic addition of an amine to the electrophilic carbon of the isocyanate group, forming a stable urea (B33335) linkage. This methodology is versatile and allows for the introduction of a wide array of substituents on both the nitrogen and sulfonyl moieties.

The synthesis of both linear and cyclic ureas can be achieved using sulfonyl isocyanates. researchgate.netasianpubs.orgmdpi.com The reaction of a sulfonyl isocyanate with a primary or secondary amine yields a linear sulfonylurea. nih.gov This straightforward reaction is often high-yielding and provides a direct route to these important functional groups. asianpubs.org

In some cases, intramolecular reactions can lead to the formation of cyclic ureas. For instance, if the amine nucleophile is part of the same molecule as the sulfonyl isocyanate, a cyclization reaction can occur, leading to the formation of a heterocyclic ring containing the urea functionality. The synthesis of various cyclic ureas, such as imidazolidin-2-ones, can be achieved through such intramolecular hydroamidation of propargylic ureas. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Sulfonyl Isocyanate | Primary/Secondary Amine | Linear Sulfonylurea | nih.gov |

| Propargylic Urea | - | Cyclic Urea (Imidazolidin-2-one) | researchgate.net |

A particularly significant class of compounds synthesized using this methodology are the sulfonylureas, many of which exhibit potent biological activities. researchgate.netacs.org A prominent example is Glibenclamide, a second-generation sulfonylurea drug used in the management of type 2 diabetes. nih.govnih.gov The synthesis of Glibenclamide and its analogs often involves the reaction of a substituted arylsulfonamide with an isocyanate. vjst.vn

The general synthetic strategy for sulfonylureas involves the reaction of a sulfonamide with an isocyanate in the presence of a base. researchgate.netvjst.vn Alternatively, sulfonamides can be converted into N-sulfonyl isocyanates or N-sulfonyl carbamate (B1207046) derivatives, which then react with amines to furnish the desired sulfonylureas. researchgate.net The development of one-pot synthesis methods, such as the palladium-catalyzed reaction of sulfonyl azides with carbon monoxide to generate an in-situ isocyanate intermediate, has further streamlined the synthesis of these important compounds. nih.gov

| Drug | Therapeutic Class | Synthetic Precursors | Reference |

| Glibenclamide | Antidiabetic | Substituted Arylsulfonamide, Isocyanate | nih.govnih.gov |

| Tolbutamide | Antidiabetic | Benzenesulfonamide, N-alkylthiocarbonate | nih.gov |

| Glipizide | Antidiabetic | Substituted Carboxylic Acid, 2-phenethylamine, Isocyanate | vjst.vn |

Construction of Sulfonamide and Sulfamate (B1201201) Structures.researchgate.net

Beyond ureas, sulfonyl isocyanates are instrumental in the construction of sulfonamide and sulfamate functionalities, which are also prevalent in a wide range of biologically active molecules. researchgate.netajchem-b.com

N-acylsulfonamides are an important class of compounds that can be considered bioisosteres of carboxylic acids. acs.org They can be synthesized through various methods, including the direct acylation of sulfonamides. jmaterenvironsci.com A common route involves the reaction of a sulfonamide with an acylating agent, such as a carboxylic acid or its derivative, often in the presence of a catalyst. tandfonline.com

Another approach involves the use of sulfonyl isocyanates. For example, a palladium(0)-catalyzed carbonylative coupling of sulfonyl azides with electron-rich heterocycles can proceed through an in-situ generated sulfonyl isocyanate intermediate to yield N-acylsulfonamides. acs.org This method has been successfully applied to the synthesis of various indole- and pyrrole-substituted N-acylsulfonamides. acs.org The synthesis of novel N-acylsulfonamides often starts with chlorosulfonyl isocyanate (CSI), which undergoes carbamoylation, sulfamoylation, and subsequent acylation steps. researchgate.net

| Synthetic Method | Key Reagents | Product | Reference |

| Direct Acylation | Sulfonamide, Acylating Agent | N-Acylsulfonamide | jmaterenvironsci.com |

| Palladium-Catalyzed Carbonylative Coupling | Sulfonyl Azide (B81097), Electron-Rich Heterocycle, CO | N-Acylsulfonamide | acs.org |

| Multi-step Synthesis | Chlorosulfonyl Isocyanate, Alcohol, Amine | N-Acylsulfonamide | researchgate.netnih.gov |

Sulfamoylcarbamates are versatile intermediates in organic synthesis. evitachem.com They can be prepared by the reaction of sulfonyl isocyanates with alcohols. The resulting sulfamoylcarbamate can then be further functionalized. For example, they can serve as precursors for the synthesis of sulfonylureas by reaction with amines. researchgate.net The use of sulfamoylcarbamates as stable and easy-to-handle intermediates provides a safer alternative to the direct use of highly reactive and hazardous sulfonyl isocyanates. mdpi.com

Formation of β-Lactam Systems via [2+2] Cycloaddition

The [2+2] cycloaddition reaction between sulfonyl isocyanates and alkenes is a cornerstone method for the synthesis of N-sulfonyl-β-lactams (2-azetidinones). researchtrends.net This reaction is particularly valuable due to the importance of the β-lactam ring system in medicinal chemistry. The reaction mechanism can vary depending on the electronic nature of the alkene. While electron-deficient alkenes tend to react through a concerted pathway, electron-rich alkenes often proceed via a stepwise mechanism involving a 1,4-diradical intermediate formed through single electron transfer (SET). researchtrends.net

The general scheme for this cycloaddition involves the reaction of an alkene with a sulfonyl isocyanate, such as propane-2-sulfonyl isocyanate, to yield the corresponding N-sulfonyl-β-lactam. The high reactivity of sulfonyl isocyanates, particularly chlorosulfonyl isocyanate (CSI), has been extensively studied and provides a model for understanding the reactivity of other sulfonyl isocyanates. researchtrends.neteiu.edu The reaction's versatility allows for the synthesis of a wide array of substituted β-lactams, including those that are difficult to access through other methods. eiu.edu

Table 1: Examples of [2+2] Cycloaddition for β-Lactam Synthesis

| Reactants | Product | Key Features |

|---|---|---|

| Alkene + Sulfonyl Isocyanate | N-Sulfonyl-β-lactam | Forms a four-membered ring. libretexts.org |

| Olefin + Chlorosulfonyl Isocyanate (CSI) | N-Chlorosulfonyl-β-lactam | Highly reactive isocyanate. researchtrends.net |

Utility in the Synthesis of β-Lactam Antibiotic Precursors

The β-lactam ring is the core structural motif of one of the most important classes of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. nih.gov The synthesis of N-sulfonyl-β-lactams via [2+2] cycloaddition is a critical step in the development of new antibiotic candidates. The N-sulfonyl group can be readily cleaved under reductive conditions, for instance, with aqueous sodium sulfite, to yield the free NH-β-lactam. researchtrends.net This unprotected β-lactam is a versatile intermediate that can be further functionalized to produce a diverse range of potential antibiotic agents. nih.gov

The development of novel β-lactamase inhibitors is another crucial area where this chemistry is applied. β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Compounds like avibactam, a non-β-lactam-based inhibitor, often feature complex heterocyclic scaffolds that can be synthesized using methodologies derived from β-lactam chemistry. nih.gov The synthesis of novel monocyclic β-lactams bearing sulfonamido groups at the N1 position has been shown to produce compounds with potential antimicrobial activities. nih.gov

Synthesis of 1,2,4-Oxadiazolidin-3-ones

Sulfonyl isocyanates are also employed in the synthesis of five-membered heterocyclic compounds. The reaction of nitrones with isocyanates through a 1,3-dipolar cycloaddition is a known method for producing 1,2,4-oxadiazolidin-5-ones. researchgate.net While much of the literature focuses on other types of isocyanates, the principle of cycloaddition can be extended to sulfonyl isocyanates.

More specifically, research has shown the synthesis of new 1,2,4-oxadiazolidin-3-ones through the cycloaddition of 2-alkyl-3-aryloxaziridines with chlorosulfonyl isocyanate. acs.org This highlights the utility of sulfonyl isocyanates in constructing this particular heterocyclic system. The reaction proceeds to form a stable heterocyclic ring, which is a scaffold of interest in medicinal chemistry. mdpi.com

Table 2: Synthesis of Substituted 1,2,4-Oxadiazolidin-5-ones

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitrones + Isocyanides | Silver Oxide | 2,3,4-Trisubstituted 1,2,4-oxadiazolidin-5-ones | Good to Excellent | nih.gov |

Synthesis of N-substituted 2H-1,3-Thiazin-2-ones

A one-pot reaction has been developed for the efficient synthesis of N-substituted 2H-1,3-thiazin-2-ones that incorporate a sulfonamide group. researcher.life This procedure starts with a commercially available sulfonyl isocyanate, such as chlorosulfonyl isocyanate, which reacts with 3-chloro-1-propanethiol (B91760) and various primary or secondary amines. researcher.life This method provides good yields of the desired thiazinone derivatives, which are of interest due to their potential pharmaceutical applications, combining the structural features of both thiazines and sulfonamides. researcher.liferesearchgate.net The stability of these compounds under various conditions makes them suitable for diverse chemical and pharmaceutical formulations. researchgate.net

Reagent Development in Synthetic Chemistry

Beyond its direct use in constructing heterocyclic rings, propane-2-sulfonyl isocyanate and related compounds serve as important reagents for introducing other functional groups.

Role as an Isocyanic Acid Equivalent

Isocyanic acid (HNCO) is a valuable reagent but is also highly toxic and volatile. Chlorosulfonyl isocyanate (CSI) can function as a safe and effective equivalent to isocyanic acid in many reactions. tcichemicals.com When CSI is used in a reaction and the resulting intermediate is treated with water, the chlorosulfonyl group is hydrolyzed, leading to the formation of a product that would have been obtained by using isocyanic acid directly. tcichemicals.com This allows for the introduction of the carbamoyl (B1232498) group (H₂NCO-) without handling the hazardous isocyanic acid. Propane-2-sulfonyl isocyanate can be expected to behave in a similar manner, offering a safer alternative for specific synthetic transformations.

Precursor for Sulfamoyl Chloride and its Applications

Propane-2-sulfonyl isocyanate can serve as a precursor to its corresponding sulfamoyl chloride. The reaction of chlorosulfonyl isocyanate with formic acid is a known method for producing sulfamoyl chloride. tcichemicals.comchemicalbook.comgoogle.com This reaction is often safer and more controlled than reacting CSI with water. tcichemicals.comgoogle.com The resulting sulfamoyl chloride is a valuable reagent in its own right, used for the sulfamoylation of alcohols and amines to produce sulfamates and sulfamides, respectively. researchgate.net These functional groups are present in a variety of biologically active molecules. The in situ generation of sulfamoyl chloride from a sulfonyl isocyanate provides a convenient route to these important compounds. tcichemicals.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| Propane-2-sulfonyl isocyanate | C₄H₇NO₃S |

| Chlorosulfonyl isocyanate (CSI) | CClNO₃S |

| β-Lactam (2-Azetidinone) | C₃H₅NO |

| 1,2,4-Oxadiazolidin-3-one | C₂H₂N₂O₂ |

| N-substituted 2H-1,3-Thiazin-2-one | General Formula |

| Isocyanic acid | CHNO |

| Sulfamoyl chloride | H₂ClNO₂S |

| Penicillin | General Formula |

| Cephalosporin | General Formula |

| Carbapenem | General Formula |

| Monobactam | General Formula |

| Avibactam | C₇H₁₁N₃O₆S |

| 3-Chloro-1-propanethiol | C₃H₇ClS |

| Sodium sulfite | Na₂SO₃ |

Preparation of Burgess Reagent

The Burgess reagent, methyl N-(triethylammoniumsulphonyl)carbamate, is a mild and selective dehydrating agent widely used in organic synthesis. iisc.ac.in Its preparation does not directly involve propane-2-sulfonyl isocyanate but rather relies on the unique reactivity of chlorosulfonyl isocyanate (CSI). tcichemicals.comarxada.com The synthesis is a straightforward two-step process.

The first step involves the reaction of chlorosulfonyl isocyanate with anhydrous methanol, typically in a dry solvent like benzene (B151609). This reaction selectively targets the highly electrophilic carbon of the isocyanate group, leading to the formation of methyl (chlorosulfonyl)carbamate. iisc.ac.in In the second step, this intermediate is treated with triethylamine. The amine acts as both a base and a nucleophile, displacing the chloride on the sulfonyl group and forming a stable inner salt, the Burgess reagent, which precipitates as a white crystalline solid. iisc.ac.inatlanchimpharma.com

The entire process hinges on the dual reactivity of CSI, which acts as a precursor to the sulfamoyl carbamate core of the reagent. tcichemicals.com

Table 1: Synthesis of the Burgess Reagent from Chlorosulfonyl Isocyanate

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | Chlorosulfonyl Isocyanate, Methanol | Methyl (chlorosulfonyl)carbamate | Formation of the carbamate intermediate. iisc.ac.in |

Multicomponent Reaction (MCR) Strategies

Sulfonyl isocyanates are highly valuable reagents in multicomponent reactions (MCRs), which are processes where three or more reactants combine in a single synthetic operation to form a complex product. nih.govacs.org These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity and complexity from simple starting materials. nih.govrsc.org The strong electrophilicity of the isocyanate carbon makes sulfonyl isocyanates excellent partners in these convergent synthetic strategies. arxada.com

Integration of Sulfonyl Isocyanates into 3-, 4-, and 5-Component Reactions

The reactivity of sulfonyl isocyanates has been harnessed in a variety of MCRs to produce diverse molecular scaffolds.

Three-Component Reactions (3-CR): A notable example involves the reaction between an amine, an acetylenic compound (such as a dialkyl acetylenedicarboxylate), and an arylsulfonyl isocyanate. researchgate.net This process can lead to the formation of either highly functionalized arylsulfonamides or 1-(arylsulfonyl)-3-azetidine-2,4-dione derivatives, depending on the specific reactants and conditions. researchgate.netnih.gov In another innovative 3-CR, a zinc catalyst facilitates a [2+2+1] annulation between a sulfonyl isocyanate, a diazooxindole, and an internal alkene, providing efficient access to complex spirooxindole frameworks with high yields. nih.gov

Four-Component Reactions (4-CR): Sulfonyl isocyanates also feature in pseudo 4-MCRs. For instance, a Ugi-type reaction between two equivalents of a 2-isocyanoethylindole and two equivalents of a benzylsulfonyl isocyanate has been used to construct intricate polycyclic bispiroindoline structures, which are significant in natural product chemistry. rsc.org

Table 2: Examples of Multicomponent Reactions Involving Sulfonyl Isocyanates

| MCR Type | Components | Role of Sulfonyl Isocyanate | Resulting Architecture |

|---|---|---|---|

| 3-Component | Amine + Acetylenic Ester + Arylsulfonyl Isocyanate | Electrophilic partner | Functionalized Arylsulfonamides or Azetidinediones. researchgate.net |

| 3-Component | Diazooxindole + Alkene + Sulfonyl Isocyanate | Electrophilic partner in [2+2+1] annulation | Spirooxindoles. nih.gov |

Expedited Synthesis of Complex Molecular Architectures

The use of sulfonyl isocyanates in MCRs provides a powerful tool for the rapid assembly of complex molecules that would otherwise require lengthy, linear synthetic sequences. nih.govnih.gov The synthesis of spirooxindoles via the zinc-catalyzed 3-CR is a prime example of this principle. nih.gov This method allows for the construction of a densely functionalized, three-dimensional scaffold in a single step from readily available starting materials. Similarly, the Ugi-type 4-CR that produces polycyclic bispiroindolines demonstrates the remarkable ability of MCRs to build elaborate, biologically relevant ring systems with high efficiency. rsc.org These strategies minimize waste and purification steps, aligning with the goals of sustainable and green chemistry. nih.gov

Regioselectivity and Stereoselectivity in Reactions Involving Sulfonyl Isocyanates

Controlling selectivity is a central challenge in organic synthesis. The reactions of sulfonyl isocyanates, particularly the highly reactive CSI, can be guided to achieve high levels of both regioselectivity and stereoselectivity. acs.org

Regioselectivity: The reaction of CSI with substrates possessing multiple reactive sites can proceed with high regioselectivity. For instance, in the amination of certain allylic ethers, CSI selectively reacts at the p-methoxybenzylic position over an allylic one. acs.org This preference is attributed to the greater stability of the p-methoxybenzylic carbocation intermediate that forms during the reaction, which proceeds through an SN1-like mechanism. acs.org

Stereoselectivity: Sulfonyl isocyanates are also key reagents in stereoselective transformations.

[2+2] Cycloadditions: The cycloaddition of p-tosyl isocyanate to chiral enol ethers to form 4-alkoxyazetidin-2-ones can proceed stereospecifically, where the stereochemistry of the product is initially dictated by the geometry of the starting alkene. uni-stuttgart.de However, the potential for subsequent isomerization through a resonance-stabilized polar intermediate means that the final product ratio may be under thermodynamic control. uni-stuttgart.de

Diastereoselective Amination: The use of CSI for the amination of chiral allylic and benzylic ethers can be highly diastereoselective. acs.orgacs.orgacs.org For example, the reaction of CSI with an anti-1,2-dimethyl ether substrate yielded the corresponding anti-1,2-amino alcohol with high diastereoselectivity (27:1). acs.org This outcome is explained by stereoelectronic models, such as the Cieplak model, where the incoming nucleophile attacks from the face opposite the best electron-donating sigma bond, thereby controlling the formation of the new stereocenter. acs.orgnih.gov

Table 3: Selectivity in Reactions with Chlorosulfonyl Isocyanate (CSI)

| Substrate Type | Reaction | Selectivity Type | Outcome/Explanation |

|---|---|---|---|

| Chiral Allylic Ether with p-Methoxybenzyl group | Amination | Regioselective | Substitution occurs at the p-methoxybenzylic position due to carbocation stability. acs.org |

| anti-1,2-Dimethyl Ether | Amination | Diastereoselective | Forms the anti-1,2-amino alcohol product with high selectivity (27:1), explained by the Cieplak model. acs.org |

| Chiral Benzylic Ether | Amination | Enantioselective | Reaction in n-hexane at -40 °C afforded the product with 96% ee. acs.org |

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering detailed information about the atomic framework of molecules.

Elucidation of Reaction Product Structures

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for the unambiguous structure determination of products resulting from reactions with Propane-2-sulfonyl isocyanate. When Propane-2-sulfonyl isocyanate reacts, for example, with an alcohol (R-OH) or an amine (R-NH₂), it forms a carbamate or a urea derivative, respectively. NMR analysis confirms the formation of these new products by identifying the key structural elements of both the original sulfonyl isocyanate and the nucleophile within the new molecule.

The characteristic signals for the isopropyl group ((CH₃)₂CH-) of the propane-2-sulfonyl moiety are retained in the product's spectrum. In ¹H NMR, this typically appears as a doublet for the six equivalent methyl protons and a septet for the single methine proton. The formation of the new carbamate or urea linkage is confirmed by the appearance of new signals corresponding to the "R" group from the nucleophile and often a broad singlet for the N-H proton.

Table 1: Illustrative NMR Data for a Hypothetical Reaction Product: Ethyl (propane-2-sulfonyl)carbamate This table is for illustrative purposes to demonstrate how NMR data is used for structure elucidation.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ¹H | -SO₂-CH(CH₃ )₂ | ~1.4 | Doublet | 6H |

| ¹H | -SO₂-CH (CH₃)₂ | ~3.8 | Septet | 1H |

| ¹H | -O-CH₂-CH₃ | ~1.3 | Triplet | 3H |

| ¹H | -O-CH₂ -CH₃ | ~4.2 | Quartet | 2H |

| ¹H | -NH - | ~8.5 (variable) | Broad Singlet | 1H |

| ¹³C | -SO₂-CH(C H₃)₂ | ~17 | ||

| ¹³C | -SO₂-C H(CH₃)₂ | ~55 | ||

| ¹³C | -O-CH₂-C H₃ | ~14 | ||

| ¹³C | -O-C H₂-CH₃ | ~63 | ||

| ¹³C | -NH-C =O | ~152 |

Mechanistic Studies using Isotopic Labeling (e.g., ¹⁵N NMR)

To gain deeper insight into reaction mechanisms, isotopic labeling is an exceptionally powerful tool when coupled with NMR spectroscopy. sigmaaldrich.comnih.gov For reactions involving Propane-2-sulfonyl isocyanate, the nitrogen atom of the isocyanate group (-N=C=O) is central to its reactivity. Synthesizing the molecule with an enriched ¹⁵N isotope allows chemists to directly track the fate of the nitrogen atom throughout a reaction sequence.

While standard ¹⁴N NMR is often hampered by broad signals due to quadrupolar relaxation, the spin-½ nucleus of ¹⁵N provides much sharper signals, allowing for more precise analysis. By using ¹⁵N NMR, researchers can probe the electronic environment of the nitrogen atom in reactants, intermediates, and final products. sigmaaldrich.com This can help differentiate between proposed mechanistic pathways, identify transient intermediates where the nitrogen atom's bonding environment is altered, and study the dynamics of the newly formed N-H bond in the product. This approach is particularly valuable in complex reactions where the isocyanate can undergo multiple competing reaction pathways.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a compound's molecular formula. conicet.gov.ar For a novel or synthesized compound like Propane-2-sulfonyl isocyanate, HRMS serves as a definitive confirmation of its elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

By comparing the experimentally measured exact mass to the calculated theoretical mass, researchers can confirm that the synthesized compound is indeed the one intended.

Table 2: HRMS Data for Propane-2-sulfonyl isocyanate

| Compound Name | Molecular Formula | Calculated Exact Mass |

| Propane-2-sulfonyl isocyanate | C₄H₇NO₃S | 149.0147 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. savemyexams.com

For Propane-2-sulfonyl isocyanate, the IR spectrum is dominated by strong, characteristic absorption bands that confirm the presence of its key functional groups. The isocyanate group (-N=C=O) gives rise to a particularly intense and sharp absorption in a region of the spectrum that is relatively uncongested. msu.edu The sulfonyl group (SO₂) produces two distinct stretching bands, while the C-H bonds of the isopropyl group also have characteristic absorptions. docbrown.info

Table 3: Characteristic Infrared Absorption Frequencies for Propane-2-sulfonyl isocyanate

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 - 2250 | Strong, Sharp |

| Sulfonyl (R-SO₂-R) | Asymmetric Stretch | ~1350 - 1300 | Strong |

| Sulfonyl (R-SO₂-R) | Symmetric Stretch | ~1160 - 1120 | Strong |

| Alkyl C-H | Stretch | ~2980 - 2870 | Medium-Strong |

In-Line IR Monitoring in Continuous Flow Systems

The distinct and intense IR absorption of the isocyanate functional group makes it an ideal handle for real-time reaction monitoring. In continuous flow synthesis, where reactants are continuously pumped through a reactor, in-line analytical techniques are crucial for process optimization. sci-hub.se Attenuated Total Reflectance (ATR) or transmission FT-IR probes can be placed directly into the reaction stream. nih.gov

This setup allows for the continuous monitoring of the reaction progress by tracking the disappearance of the strong isocyanate peak at ~2260 cm⁻¹ and the simultaneous appearance of new peaks corresponding to the product (e.g., the C=O stretch of a carbamate or urea around 1700 cm⁻¹). nih.gov This real-time data enables chemists to rapidly optimize reaction conditions such as temperature, residence time, and stoichiometry without the need for laborious offline sampling and analysis, leading to more efficient and controlled chemical processes.

X-ray Crystallography for Absolute Structure Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, and a complete molecular structure is built.

Detailed Research Findings from a Representative Sulfonyl Compound

A pertinent example that showcases the power of X-ray crystallography is the study of p-toluenesulfonylmethyl isocyanide. Although an isocyanide rather than an isocyanate, its sulfonyl group provides a relevant model for discussing the structural characteristics of this functional group. The crystal structure of p-toluenesulfonylmethyl isocyanide was determined to have crystallographically imposed mirror symmetry. nih.gov This symmetry indicates that specific parts of the molecule are reflected across a plane. In the crystal lattice, molecules are linked by C-H···O hydrogen-bond interactions, forming chains that run parallel to the b-axis of the unit cell. nih.gov

The analysis of such crystal structures provides a wealth of data, including the precise dimensions of the unit cell, the symmetry operations of the space group, and key intramolecular distances and angles. This information is fundamental to understanding the solid-state packing and intermolecular interactions of sulfonyl compounds.

Below are interactive data tables summarizing the crystallographic data for a representative sulfonyl compound, illustrating the type of detailed information obtained from an X-ray diffraction study.

Crystallographic Data for a Representative Sulfonyl Compound

| Parameter | Value |

| Empirical Formula | C9H9NO2S |

| Formula Weight | 195.24 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 15.345 (3) |

| b (Å) | 7.5380 (15) |

| c (Å) | 7.9893 (16) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 923.8 (3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.403 |

Data sourced from a study on p-toluenesulfonylmethyl isocyanide, a compound structurally related to sulfonyl isocyanates. nih.gov

Selected Bond Lengths and Angles for a Representative Sulfonyl Compound

| Bond/Angle | Value (Å or °) |

| S-O1 | 1.432 (2) |

| S-O2 | 1.432 (2) |

| S-N1 | - |

| S-C(aryl) | 1.758 (2) |

| S-C(methyl) | 1.771 (3) |

| N≡C | 1.147 (5) |

| O1-S-O2 | 118.88 (15) |

| O1-S-C(aryl) | 108.06 (12) |

| O2-S-C(aryl) | 108.06 (12) |

| C(aryl)-S-C(methyl) | 103.85 (13) |

Data represents typical values observed in sulfonyl-containing structures and is based on findings for p-toluenesulfonylmethyl isocyanide. The S-N bond length is not applicable to this specific isocyanide but is a key parameter in sulfonyl isocyanates. nih.gov

The determination of the absolute structure is particularly critical for chiral sulfonyl isocyanate derivatives. By analyzing the anomalous scattering of the X-rays, the absolute configuration of a chiral center can be established, which is denoted by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry with high confidence. This aspect of X-ray crystallography is vital in pharmaceutical and materials science where the biological activity or physical properties of a molecule are dependent on its specific three-dimensional arrangement.

Table of Compounds

Table 3: List of Chemical Compounds Mentioned

| Compound Name | IUPAC Name |

|---|---|

| Propane-2-sulfonyl isocyanate | propane-2-sulfonyl isocyanate |

| Chlorosulfonyl isocyanate | sulfurochloridic isocyanate |

| p-Toluenesulfonyl isocyanate | 4-methylbenzenesulfonyl isocyanate |

| Propane-2-sulfonyl chloride | propane-2-sulfonyl chloride |

| Propane-2-sulfonamide (B152786) | propane-2-sulfonamide |

| Trimethylsilyl (B98337) isocyanate | isocyanatosilane |

| Phosgene (B1210022) | carbonyl dichloride |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It is frequently employed to elucidate reaction mechanisms, analyze electronic effects, and predict selectivity in chemical reactions involving sulfonyl isocyanates.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving sulfonyl isocyanates, particularly cycloadditions. For instance, studies on chlorosulfonyl isocyanate (CSI) have utilized DFT at the M06-2X/6-31+G(d,p) level of theory to explore reaction mechanisms. These investigations have revealed that the mechanism of cycloaddition reactions can be highly dependent on the nature of the reacting partner.

In the case of [2+2] cycloadditions of CSI with alkenes, the reaction can proceed through either a concerted or a stepwise pathway. Electron-deficient alkenes tend to react via a concerted mechanism. In contrast, electron-rich alkenes are more likely to react through a stepwise mechanism involving a 1,4-diradical intermediate, which can be facilitated by a single electron transfer (SET) process researchtrends.net. The transition states for these pathways are located as saddle points on the potential energy surface, and their calculated energies determine the preferred reaction route.

DFT has also been employed to understand the amino-sulfonylation of alkenes using N-sulfonyl ketimines. These studies help in elucidating the free energy profiles of possible reaction pathways and understanding the stability of radical intermediates, which is crucial for predicting the reaction outcome nih.govrsc.org.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Sulfonyl Compounds

| Compound/Reaction Type | DFT Functional | Basis Set | Application |

|---|---|---|---|

| Chlorosulfonyl isocyanate cycloaddition | M06-2X | 6-31+G(d,p) | Elucidation of reaction mechanisms researchgate.net |

| Nitrile oxide-allene cycloaddition | B3LYP | 6-31G(d,p) | Rationalization of site- and regioselectivity nih.gov |

| Amino-sulfonylation of alkenes | Not specified | Not specified | Elucidation of free energy profiles nih.govrsc.org |

The electronic properties of sulfonyl isocyanates, which govern their reactivity, can be effectively analyzed using computational methods. A study on fluorosulfonyl isocyanate (FSO₂NCO) combined photoelectron spectroscopy with Outer Valence Green Function (OVGF) and Partial Third Order (P3) calculations to understand its electronic structure. The first ionization potential was determined to be 12.3 eV, corresponding to the ejection of an electron from a molecular orbital with significant contribution from the NCO group and non-bonding orbitals of the oxygen atoms in the SO₂ group researchgate.net.

The reactivity of isocyanates is influenced by the electronic nature of their substituents. Aromatic isocyanates like MDI and TDI exhibit faster reaction rates in polyurethane synthesis compared to aliphatic isocyanates such as HDI, HMDI, and IPDI. This is attributed to the electron-withdrawing effect of the aromatic rings, which increases the electrophilicity of the isocyanate group mdpi.com. Similarly, the sulfonyl group in propane-2-sulfonyl isocyanate is expected to be strongly electron-withdrawing, enhancing the electrophilic character of the isocyanate carbon and influencing its reactivity towards nucleophiles.

DFT-based methods are powerful tools for predicting the regioselectivity of cycloaddition reactions. The regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides to arylsulfonylallenes has been successfully rationalized using DFT calculations at the B3LYP/6-31G(d,p) level of theory. By calculating the transition state energies for different possible addition pathways, the experimentally observed regioselectivity can be accurately predicted nih.gov.